Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core structure
Preparation Methods
The synthesis of Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. The synthetic route often begins with the preparation of the quinazoline core, followed by the introduction of the piperazine and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often utilizing large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-1-(4-methyl-1-piperazinyl)ethanone: This compound shares the piperazine and methoxyphenyl groups but has a different core structure.
4-(4-Methyl-1-piperazinyl)benzenamine: This compound also contains the piperazine and methyl groups but lacks the quinazoline core. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-20-4-6-21(7-5-20)19-33-27(34)25-13-8-22(28(35)37-3)18-26(25)30-29(33)32-16-14-31(15-17-32)23-9-11-24(36-2)12-10-23/h4-13,18H,14-17,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLPSAMZAYXEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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